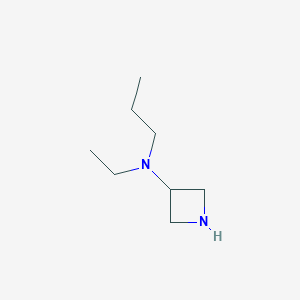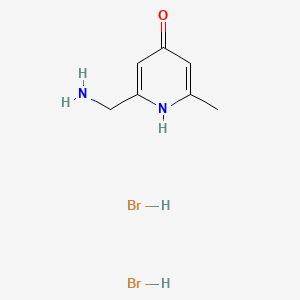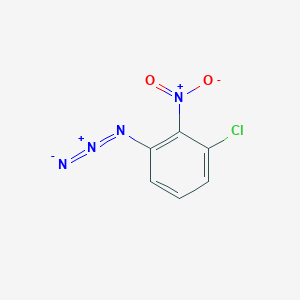
1-Azido-3-chloro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a chloro group (-Cl), and a nitro group (-NO₂) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-3-chloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and azidation of benzene derivatives. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce the chloro group.
Azidation: Finally, the chloro-nitrobenzene undergoes azidation using sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the azido group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) using copper sulfate (CuSO₄) and sodium ascorbate.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 3-chloro-2-nitroaniline.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological labeling and imaging due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-azido-3-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which affect the electron density on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-chloro-2-nitrobenzene can be compared with other aromatic azides and nitrobenzene derivatives:
1-Azido-2-nitrobenzene: Lacks the chloro group, resulting in different reactivity and applications.
3-Chloro-2-nitroaniline: Contains an amine group instead of an azido group, leading to different chemical properties and uses.
1-Azido-4-chloro-2-nitrobenzene:
Eigenschaften
Molekularformel |
C6H3ClN4O2 |
|---|---|
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
1-azido-3-chloro-2-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |
InChI-Schlüssel |
VXWFUQFLWVNDRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




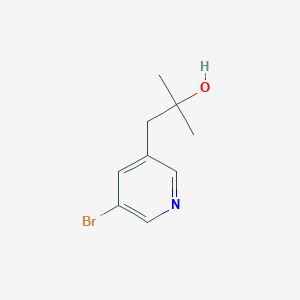
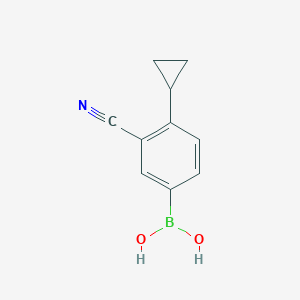






![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
![tert-butyl N-{1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}carbamate](/img/structure/B13555554.png)
